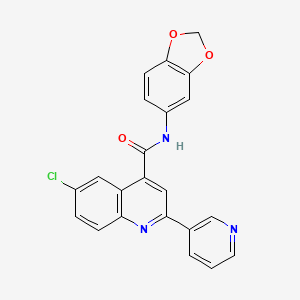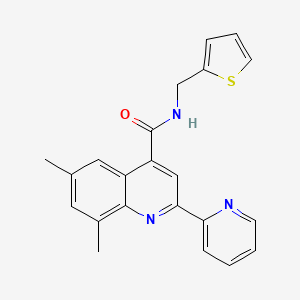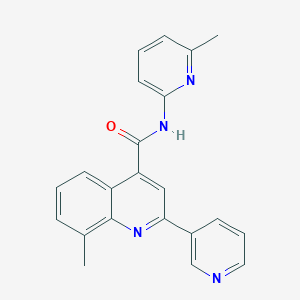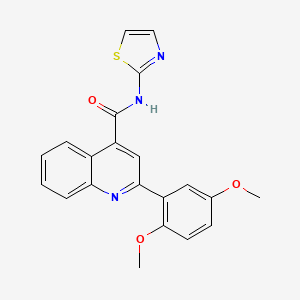
N-1,3-benzodioxol-5-yl-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide
Overview
Description
N-1,3-benzodioxol-5-yl-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide, commonly known as BDBPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBPC belongs to the class of quinolinecarboxamides and has been synthesized using various methods.
Mechanism of Action
BDBPC exerts its therapeutic effects by targeting various molecular pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which leads to the inhibition of cancer cell growth. BDBPC also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, BDBPC has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
BDBPC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and inflammation in the brain. BDBPC has also been found to have low toxicity and good stability, making it a promising candidate for therapeutic applications.
Advantages and Limitations for Lab Experiments
BDBPC has several advantages for lab experiments. It has high yield and purity, making it easy to synthesize. It also has low toxicity and good stability, making it safe to use in experiments. However, BDBPC has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for BDBPC research. One direction is to explore its potential therapeutic effects in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to improve its solubility and half-life to increase its effectiveness in vivo. Additionally, further studies are needed to understand its mechanism of action and optimize its therapeutic potential.
Conclusion:
In conclusion, BDBPC is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. It has been synthesized using various methods and has shown promising results in scientific research. BDBPC exerts its therapeutic effects by targeting various molecular pathways and has low toxicity and good stability. However, it has some limitations, including its low solubility and short half-life. Future research is needed to explore its potential in other diseases and optimize its therapeutic potential.
Scientific Research Applications
BDBPC has shown promising results in various scientific research applications. It has been found to have potential therapeutic effects in the treatment of cancer, inflammation, and neurodegenerative diseases. BDBPC has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BDBPC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-14-3-5-18-16(8-14)17(10-19(26-18)13-2-1-7-24-11-13)22(27)25-15-4-6-20-21(9-15)29-12-28-20/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECIIEZLOKQISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-chloro-N-[2-(2-methoxyphenyl)ethyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608482.png)

![N-[4-(aminosulfonyl)benzyl]-2-(3-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B3608487.png)
![7-chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-8-methyl-2-(3-methylphenyl)quinoline](/img/structure/B3608494.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B3608501.png)

![methyl 2-chloro-5-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3608510.png)